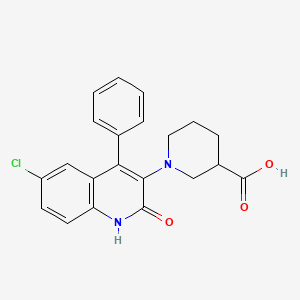

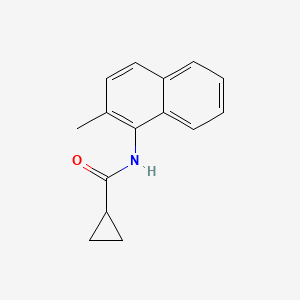

![molecular formula C15H7ClF4N6 B2518280 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 338420-45-4](/img/structure/B2518280.png)

3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex pyrimidine derivatives has been a subject of interest due to their potential biological activities. In the context of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, although this specific compound is not directly mentioned in the provided papers, the synthesis methods for related compounds can offer insights. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved chlorination and aminisation steps, which could be relevant for the chloro and amino groups in the compound of interest . Similarly, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involved reactions with hydrazonoyl chlorides and aldehydes followed by cyclization . These methods might be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a pyrazolo[1,5-a]pyrimidin-7-amine derivative was elucidated using X-ray diffraction, which revealed its triclinic system and space group . This information is crucial as it helps in understanding the three-dimensional arrangement of atoms within the molecule, which is essential for predicting the reactivity and interaction with biological targets. The molecular structure analysis of the compound would likely require similar techniques to determine its precise geometry and electronic configuration.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is influenced by their molecular structure. The compounds synthesized in the studies provided have shown potential for biological activity, which implies that they undergo specific chemical reactions with biological targets. For instance, the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated high selectivity for the 5-HT6 receptor, indicating a specific receptor-ligand interaction . The chemical reactions analysis for the compound of interest would involve studying its interaction with biological targets, which could be inferred from the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The provided papers do not directly discuss the properties of 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, but they do provide insights into related compounds. For example, the crystallographic analysis of a pyrazolo[1,5-a]pyrimidin-7-amine derivative provides data on its crystal system and space group, which are indicative of its solid-state properties . The physical and chemical properties analysis of the compound would likely involve determining its solubility, melting point, and stability, which are important for its application in biological systems.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids demonstrates significant antibacterial activity against Staphylococcus aureus, suggesting that compounds with related structures could serve as novel anti-bacterial agents. The triazole ring, a common feature in these compounds, is known to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, pointing to a broad-spectrum antibacterial potential that could include the compound (Li & Zhang, 2021).

Catalysis and Synthesis of Pyranopyrimidine Derivatives

The pyranopyrimidine core, related to pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine structures, is noted for its broad synthetic applications and bioavailability. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds highlights the role of these compounds in developing pharmaceuticals and suggests that similar structures could be synthesized using diverse catalysts, including those based on triazole derivatives, for medicinal chemistry applications (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biomedical Applications

Pyrimidine derivatives, closely related to the chemical structure of interest, have been explored for their use as optical sensors due to their ability to form coordination and hydrogen bonds. This suggests potential for the compound to be utilized in the development of sensors and diagnostics tools, offering a pathway for biomedical applications that leverage the structural properties of pyrimidine and triazole rings (Jindal & Kaur, 2021).

Industrial Applications and Material Science

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, including in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. This underscores the potential of related compounds, such as 3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine, in various industrial and material science applications, where they could be utilized for similar purposes (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-12-(trifluoromethyl)-2,3,4,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClF4N6/c16-7-2-1-3-8(17)10(7)12-14-23-13(21)11-9(26(14)25-24-12)4-6(5-22-11)15(18,19)20/h1-5H,(H2,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYVXVOSMNUAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3N=C(C4=C(N3N=N2)C=C(C=N4)C(F)(F)F)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClF4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

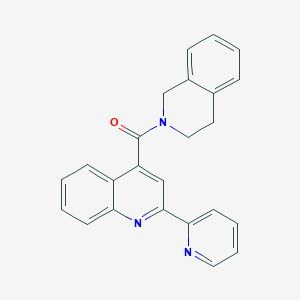

![2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2518202.png)

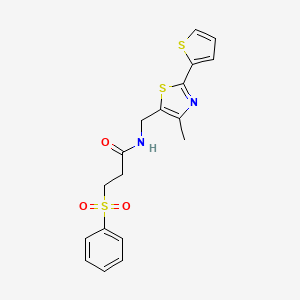

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

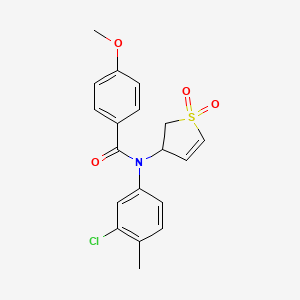

![5-chloro-4-{[(2,4-dimethylphenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2518206.png)

![1-(2,4-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2518212.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B2518217.png)